molecular formula C7H10Cl2N2 B1283062 2-Butyl-4,5-dichloro-1H-imidazole CAS No. 145061-99-0

2-Butyl-4,5-dichloro-1H-imidazole

Cat. No.: B1283062
CAS No.: 145061-99-0
M. Wt: 193.07 g/mol
InChI Key: JMHDWLPMLFACDC-UHFFFAOYSA-N
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Description

2-Butyl-4,5-dichloro-1H-imidazole is a heterocyclic compound with the molecular formula C7H10Cl2N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4,5-dichloro-1H-imidazole typically involves the chlorination of 2-substituted imidazoles. One common method is the reaction of 2-butylimidazole with chlorinating agents such as phosphorus pentachloride (PCl5), chlorine, sodium hypochlorite (NaOCl), or N-chlorosuccinimide (NCS). The yields of this reaction can vary from 18% to 93%, depending on the specific conditions and reagents used .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-4,5-dichloro-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of 2-Butyl-4,5-dichloro-1H-imidazole and its derivatives involves interactions with specific molecular targets. For example, in antimicrobial applications, the compound can disrupt the cell membrane or interfere with essential enzymes, leading to cell death. In medicinal applications, it may interact with specific receptors or enzymes, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two chlorine atoms at positions 4 and 5, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-butyl-4,5-dichloro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2N2/c1-2-3-4-5-10-6(8)7(9)11-5/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHDWLPMLFACDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566064
Record name 2-Butyl-4,5-dichloro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145061-99-0
Record name 2-Butyl-4,5-dichloro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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